molecular formula C21H23N3O3 B2810773 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide CAS No. 688773-83-3

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide

Cat. No.: B2810773
CAS No.: 688773-83-3
M. Wt: 365.433
InChI Key: HVHRWWKRUNEBCB-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core and a phenylbutanamide side chain. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of the Propanamide Side Chain: The propanamide side chain is introduced via an amide coupling reaction. This can be achieved by reacting the quinazolinone intermediate with 4-phenylbutan-2-amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced analogs of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)acetamide: Similar structure but with an acetamide side chain instead of a propanamide side chain.

    3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)butanamide: Similar structure but with a butanamide side chain instead of a propanamide side chain.

Uniqueness

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide is unique due to its specific combination of the quinazolinone core and the phenylbutanamide side chain. This unique structure may confer distinct biological and pharmacological properties compared to similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15(11-12-16-7-3-2-4-8-16)22-19(25)13-14-24-20(26)17-9-5-6-10-18(17)23-21(24)27/h2-10,15H,11-14H2,1H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHRWWKRUNEBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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